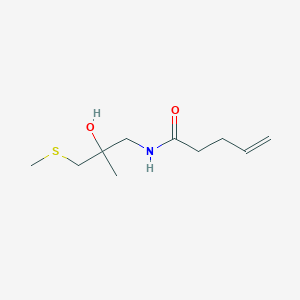
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33.
Chemical Reactions Analysis
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under acidic or basic conditions, leading to the formation of different products.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe for studying specific biological pathways.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Conclusion
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a compound with potential applications in various scientific research fields
Biological Activity
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)pent-4-enamide is a compound with significant potential in biological research due to its unique structural features and reactivity. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H17NOS and a molecular weight of 217.33 g/mol. The compound includes a pent-4-enamide structure characterized by an amide functional group and an alkene, with hydroxy and methylthio substituents enhancing its chemical reactivity .
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NOS |
| Molecular Weight | 217.33 g/mol |
| Functional Groups | Amide, Alkene |
| Physical State | Liquid (assumed) |
Synthesis
The synthesis of this compound can be achieved through various methods involving controlled reactions between appropriate precursors. Key techniques include:
- Oxidation : Utilizing reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Conducted under acidic or basic conditions to yield diverse products .
The biological activity of this compound is not fully elucidated; however, it is suggested to interact with various biological pathways. Its structure allows it to function as a biochemical probe, potentially influencing enzyme activity and cellular processes.
Case Studies
- Histone Deacetylase Inhibition :
- Antimicrobial Activity :
Potential Applications
This compound holds promise across several fields:
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : Investigated as a biochemical probe for studying specific biological pathways.
- Medicine : Potential therapeutic effects warrant further investigation.
- Industry : Applications in developing new materials or as intermediates in chemical manufacturing .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAZAUJRVNHSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














